6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one
CAS No.: 1157387-37-5
Cat. No.: VC2804480
Molecular Formula: C15H21N3O
Molecular Weight: 259.35 g/mol
* For research use only. Not for human or veterinary use.
![6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one - 1157387-37-5](/images/structure/VC2804480.png)
Specification
CAS No. | 1157387-37-5 |
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Molecular Formula | C15H21N3O |
Molecular Weight | 259.35 g/mol |
IUPAC Name | 6-[(1-methylpiperidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C15H21N3O/c1-18-8-6-12(7-9-18)16-13-3-4-14-11(10-13)2-5-15(19)17-14/h3-4,10,12,16H,2,5-9H2,1H3,(H,17,19) |
Standard InChI Key | VCRRFWRUQJLTRR-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)CC3 |
Canonical SMILES | CN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)CC3 |
Introduction
Chemical Identification and Structure
Basic Information
6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one is identified by the CAS Registry Number 1157387-37-5 . This compound combines a tetrahydroquinolin-2-one scaffold with a 1-methylpiperidin-4-yl group attached via an amino linkage at the 6-position. The basic identification parameters are summarized in Table 1.
Table 1: Chemical Identification Parameters of 6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one
Parameter | Value |
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Chemical Name | 6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one |
CAS Registry Number | 1157387-37-5 |
Molecular Formula | C₁₅H₂₁N₃O |
Molecular Weight | 259.350 g/mol |
IUPAC Name | 6-[(1-methylpiperidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one |
InChIKey | VCRRFWRUQJLTRR-UHFFFAOYSA-N |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
Structural Features
The compound possesses several key structural elements that contribute to its chemical and potential biological properties:
The presence of multiple nitrogen atoms and the carbonyl group creates a distribution of electron density that may facilitate specific interactions with biological receptors or enzymes, potentially contributing to the compound's pharmacological profile.
Physical and Chemical Properties
Physicochemical Characteristics
Based on its chemical structure and comparison with similar compounds, 6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one is expected to exhibit the following physicochemical properties:
Table 2: Predicted Physicochemical Properties
Property | Predicted Characteristic |
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Physical State | Solid at room temperature |
Solubility | Moderate solubility in polar organic solvents (DMSO, DMF, methanol); limited water solubility |
Acid-Base Properties | Contains a basic tertiary amine (piperidine nitrogen) and weakly acidic amide NH |
Partition Coefficient | Moderate lipophilicity due to the balance between hydrophobic rings and polar functional groups |
Topological Polar Surface Area | Approximately 60-70 Ų (based on similar structures) |
Ionization | The piperidine nitrogen is likely to be protonated at physiological pH |
Structural Stability
Synthesis Methods
The synthesis of 6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one can be approached through several routes based on synthetic methodologies described for similar compounds in the literature.
Nucleophilic Aromatic Substitution Route
Based on the synthesis of analogous compounds, one potential route involves nucleophilic aromatic substitution starting from an appropriately substituted quinoline derivative :
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Reaction of a 6-nitro-1,2,3,4-tetrahydroquinolin-2-one precursor with a suitable base in DMF or DMSO at elevated temperatures
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Reduction of the nitro group using catalytic hydrogenation (Pd/C, H₂) or alternative reducing agents (e.g., Raney Ni with hydrazine hydrate)
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Reaction of the resulting 6-amino-1,2,3,4-tetrahydroquinolin-2-one with 1-methylpiperidin-4-one followed by reductive amination
This synthetic approach is supported by methodology described in research focusing on similar compounds: "Reaction of nitro-quinolone derivative 45 with various amines in dry DMF or DMSO in the presence of Et₃N as a base afforded C-7 substituted quinolone analogues" .
Palladium-Catalyzed Coupling Approach
An alternative synthetic route may employ palladium-catalyzed cross-coupling reactions :
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Preparation of 6-bromo or 6-chloro-1,2,3,4-tetrahydroquinolin-2-one
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Palladium-catalyzed coupling with 1-methylpiperidin-4-amine using an appropriate catalyst system such as "Pd₂(dba)₃, BINAP, Cs₂CO₃, dry toluene, reflux"
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Optimization of reaction conditions to achieve high yield and purity
This approach is particularly relevant given the observed statement: "1,2,3,4-tetrahydroisoquinoline, Pd₂(dba)₃, BINAP, Cs₂CO₃, dry toluene, reflux, 13 h" , which describes similar coupling chemistry with related nitrogen heterocycles.
Direct Functionalization of Tetrahydroquinolin-6-amine
A third potential route utilizes 1,2,3,4-tetrahydroquinolin-6-amine as a starting material:
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Reaction of 1,2,3,4-tetrahydroquinolin-6-amine with an appropriately activated 1-methylpiperidin-4-yl derivative
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Optimization of reaction conditions to favor monosubstitution at the 6-amino position
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Purification and isolation of the target compound
The feasibility of this approach is supported by the commercial availability of 1,2,3,4-tetrahydroquinolin-6-amine , which serves as a key intermediate for the preparation of various 6-amino-substituted tetrahydroquinoline derivatives.
Comparative Analysis with Related Compounds
To better understand the potential properties of 6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one, it is valuable to compare it with structurally related compounds.
Structural Analogues
Table 4: Comparison with Structurally Related Compounds
Pharmacophore Analysis
The key pharmacophoric elements in 6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one include:
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A hydrogen bond acceptor (carbonyl group)
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Multiple hydrogen bond donors/acceptors (NH groups)
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A basic nitrogen center (piperidine)
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Aromatic and aliphatic hydrophobic regions
This combination of features creates a specific three-dimensional arrangement of functional groups that may be responsible for interactions with biological targets. The pharmacophore pattern is similar to various bioactive compounds that contain aminoquinoline motifs.
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